molecular formula C15H23NO4S B3818660 2-(2-methoxyethyl)-4-[4-(methylsulfonyl)benzyl]morpholine

2-(2-methoxyethyl)-4-[4-(methylsulfonyl)benzyl]morpholine

Cat. No. B3818660
M. Wt: 313.4 g/mol
InChI Key: OAMHRQXNVGXBSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methoxyethyl)-4-[4-(methylsulfonyl)benzyl]morpholine, also known as MEMSMO, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(2-methoxyethyl)-4-[4-(methylsulfonyl)benzyl]morpholine is not fully understood, but it is believed to involve the modulation of ion channels and receptors in the brain. Specifically, this compound has been shown to interact with the GABA(A) receptor, which is involved in the regulation of neuronal excitability and inhibition. By modulating the activity of this receptor, this compound may have anxiolytic and sedative effects.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and reduce inflammation by modulating the activity of various enzymes and signaling pathways. In vivo studies have shown that this compound can reduce anxiety and improve cognitive function in animal models, suggesting potential therapeutic applications in humans.

Advantages and Limitations for Lab Experiments

2-(2-methoxyethyl)-4-[4-(methylsulfonyl)benzyl]morpholine has several advantages for lab experiments, including its high purity and stability, as well as its well-characterized chemical and physical properties. However, this compound also has some limitations, including its relatively high cost and limited availability. Additionally, this compound may have off-target effects, which can complicate data interpretation and experimental design.

Future Directions

There are several future directions for research on 2-(2-methoxyethyl)-4-[4-(methylsulfonyl)benzyl]morpholine. One area of interest is the development of this compound-based drugs for the treatment of cancer and neurological disorders. Another area of interest is the use of this compound as a building block for the synthesis of novel materials with unique properties. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential side effects in humans.

Scientific Research Applications

2-(2-methoxyethyl)-4-[4-(methylsulfonyl)benzyl]morpholine has been studied extensively for its potential applications in various fields, including medicinal chemistry, neuroscience, and materials science. In medicinal chemistry, this compound has been shown to have anti-cancer and anti-inflammatory properties, making it a promising candidate for drug development. In neuroscience, this compound has been found to modulate the activity of ion channels and receptors in the brain, which may have implications for the treatment of neurological disorders. In materials science, this compound has been used as a building block for the synthesis of novel polymers and materials.

properties

IUPAC Name

2-(2-methoxyethyl)-4-[(4-methylsulfonylphenyl)methyl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4S/c1-19-9-7-14-12-16(8-10-20-14)11-13-3-5-15(6-4-13)21(2,17)18/h3-6,14H,7-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAMHRQXNVGXBSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1CN(CCO1)CC2=CC=C(C=C2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.